molecular formula C12H17NO B1196318 phendimetrazine CAS No. 21784-30-5

phendimetrazine

Cat. No.: B1196318
CAS No.: 21784-30-5
M. Wt: 191.27 g/mol
InChI Key: MFOCDFTXLCYLKU-CMPLNLGQSA-N
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Preparation Methods

Phendimetrazine is synthesized through a series of chemical reactions involving the formation of its morpholine ring. The synthetic route typically involves the reaction of phenylacetone with methylamine to form N-methylamphetamine, which is then cyclized with formaldehyde to produce the morpholine ring . Industrial production methods involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Phendimetrazine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are phenmetrazine and its derivatives .

Properties

CAS No.

21784-30-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1

InChI Key

MFOCDFTXLCYLKU-CMPLNLGQSA-N

SMILES

CC1C(OCCN1C)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2

boiling_point

122-124 °C at 8 mm Hg;  134-135 °C at 12 mm Hg

Color/Form

White powder

melting_point

MP: 208 °C;  specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/

Key on ui other cas no.

634-03-7

physical_description

Solid

Pictograms

Irritant

Related CAS

17140-98-6 (hydrochloride)

solubility

Free sol in water;  very slightly sol in alcohol;  practically insol in chloroform and ether.

Synonyms

Adipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine

vapor_pressure

3.2X10-3 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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